molecular formula C19H23NO3 B2524471 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide CAS No. 1203038-42-9

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Cat. No. B2524471
CAS RN: 1203038-42-9
M. Wt: 313.397
InChI Key: WZJRQNIXQMTKPX-UHFFFAOYSA-N
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Description

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a chemical entity that appears to be related to various synthesized acetamide derivatives. These derivatives are often explored for their potential applications in medicinal chemistry, such as anticancer agents. The compound is not directly mentioned in the provided papers, but insights can be drawn from similar compounds and their synthesis, structure, and potential applications.

Synthesis Analysis

The synthesis of related N-(2-(cyclohex-1-en-1-yl)ethyl)amide derivatives has been reported using a microwave-assisted cyclization method. This method involves the condensation of substituted acetic or benzoic acids with 2-(1′-cyclohexenyl)ethyl amine, catalyzed by in situ generated trimethylsilyl iodide, and is characterized by its short reaction time . Although the exact synthesis of this compound is not detailed, it is likely that a similar approach could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be complex, with the potential for various intermolecular and intramolecular interactions. For instance, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds as well as intramolecular interactions . These structural features are crucial as they can influence the biological activity and stability of the compound.

Chemical Reactions Analysis

Acetamide derivatives can undergo a range of chemical reactions, depending on their functional groups and the reaction conditions. The papers provided do not detail specific reactions for this compound, but it can be inferred that reactions such as cyclization, acetylation, and ethylation are relevant to its chemical class .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the synthesis improvements of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide led to a high purity compound with a yield of over 99% by HPLC, indicating the importance of synthesis optimization in achieving desirable physical properties . While the exact properties of this compound are not provided, similar compounds exhibit crystalline structures and specific intermolecular interactions that could affect solubility, melting point, and stability .

Scientific Research Applications

Functionalization and Synthesis Techniques

  • CIS 1,2-Functionalization of Cyclohexane Using Selenium Intermediates : A study by Morella & Ward (1985) discusses the functionalization of cyclohexane, a compound structurally related to the queried chemical, using selenium intermediates for achieving cis geometry in the resultant products, hinting at methodologies that could potentially apply to the synthesis or modification of the queried compound (Morella & Ward, 1985).
  • Stereoselective Synthesis of Fused Indoles : Research on the stereoselective synthesis of cis and trans-fused octahydroindoles by Saito et al. (2007) employs techniques that could inform the synthesis of complex structures similar to the queried compound, underscoring the importance of selective synthesis in the creation of specific molecular architectures (Saito, Matsuo, & Ishibashi, 2007).

Molecular Docking and Anticancer Research

  • Anticancer Drug Synthesis and Docking Analysis : A study by Sharma et al. (2018) details the synthesis and molecular docking analysis of an anticancer drug, providing insights into the processes that could be applied to evaluate the potential anticancer properties of new compounds, including the one (Sharma et al., 2018).

Opioid Receptor Agonists

  • Development of Opioid Kappa Agonists : Costello et al. (1991) explore the synthesis and biological evaluation of compounds as opioid kappa agonists, demonstrating the relevance of structural modifications in medicinal chemistry for targeting specific receptors, which may relate to the research applications of various acetamide derivatives (Costello et al., 1991).

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, evaluating their antioxidant activity. This research highlights the potential of certain acetamide derivatives in the development of compounds with significant antioxidant properties, which could extend to the compound of interest (Chkirate et al., 2019).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c21-18-9-7-15-6-8-16(12-17(15)18)23-13-19(22)20-11-10-14-4-2-1-3-5-14/h4,6,8,12H,1-3,5,7,9-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJRQNIXQMTKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC2=CC3=C(CCC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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